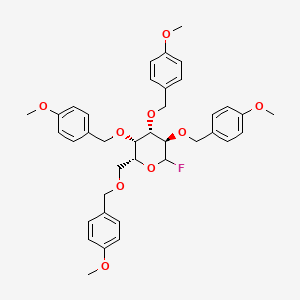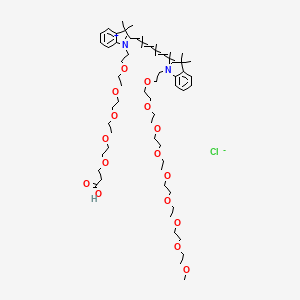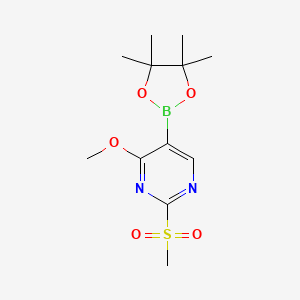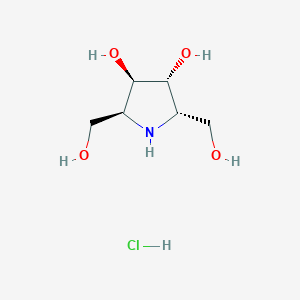
3,4-Dibromo-2-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-2-methylquinoline: is a heterocyclic aromatic compound with the molecular formula C10H7Br2N . It is a derivative of quinoline, where the 3rd and 4th positions on the quinoline ring are substituted with bromine atoms, and the 2nd position is substituted with a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 3,4-Dibromo-2-methylquinoline involves the bromination of 2-methylquinoline. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd and 4th positions .
Industrial Production Methods:
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3,4-Dibromo-2-methylquinoline can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides under specific conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of partially or fully reduced quinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran (THF).
Major Products:
Substitution Products: Amino or thio-substituted quinolines.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Partially or fully reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
3,4-Dibromo-2-methylquinoline is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
In medicinal chemistry, this compound derivatives have shown potential as anticancer agents. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug development .
Industry:
The compound is used in the production of dyes, pigments, and other industrial chemicals. Its brominated structure imparts unique properties that are useful in various industrial applications .
Wirkmechanismus
The mechanism of action of 3,4-Dibromo-2-methylquinoline in biological systems involves its interaction with cellular targets such as enzymes and receptors. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, leading to its biological activity. The exact molecular pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
- 4,8-Dibromo-2-methylquinoline
- 4,6-Dibromo-2-methylquinoline
- 3,7-Dibromo-4-hydroxyquinoline
- 3,8-Dibromo-4-hydroxyquinoline
Comparison:
3,4-Dibromo-2-methylquinoline is unique due to the specific positioning of the bromine atoms and the methyl group. This unique substitution pattern affects its chemical reactivity and biological activity compared to other dibromoquinoline derivatives.
Eigenschaften
Molekularformel |
C10H7Br2N |
|---|---|
Molekulargewicht |
300.98 g/mol |
IUPAC-Name |
3,4-dibromo-2-methylquinoline |
InChI |
InChI=1S/C10H7Br2N/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5H,1H3 |
InChI-Schlüssel |
ZNQPRPUNNJOKGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=C1Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5R,8R,9R,10R,13R,14R,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11830340.png)

![1-[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11830354.png)


![(2R)-1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine](/img/structure/B11830368.png)



![[(1S,3R,4R,5R)-5,7-dihydroxy-3-(hydroxymethyl)-6,6-dimethyl-2-oxabicyclo[3.2.0]heptan-4-yl] acetate](/img/structure/B11830384.png)


